(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one
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Overview
Description
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate is an organic compound that features a bromophenyl group and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate typically involves the condensation of 4-bromobenzaldehyde with 4-methylbenzoic acid under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[1-(4-chlorophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate
- [(Z)-[1-(4-fluorophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate
- [(Z)-[1-(4-iodophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate
Uniqueness
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated, fluorinated, and iodinated analogs, which may have different chemical and biological properties.
Properties
Molecular Formula |
C17H14BrNO3 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate |
InChI |
InChI=1S/C17H14BrNO3/c1-11-3-5-14(6-4-11)17(21)22-19-12(2)16(20)13-7-9-15(18)10-8-13/h3-10H,1-2H3/b19-12- |
InChI Key |
JBDVIJOZWWODDT-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C)\C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C)C(=O)C2=CC=C(C=C2)Br |
solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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